LY 2228820-d9
Description
Overview of p38 Mitogen-Activated Protein Kinase (MAPK) as a Therapeutic Target
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a central role in the cellular response to external and internal stimuli. aacrjournals.orgselleckchem.com As part of the broader MAPK superfamily, which also includes the ERK and JNK pathways, p38 MAPKs are primarily activated by inflammatory cytokines and environmental stresses such as osmotic shock, ultraviolet light, and oxidative stress. aacrjournals.orgaacrjournals.org In mammals, four isoforms of p38 MAPK have been identified: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). aacrjournals.org These isoforms have distinct tissue distributions and functions. nih.gov
Activation of the p38 MAPK pathway occurs through a tiered kinase cascade, culminating in the dual phosphorylation of specific threonine and tyrosine residues within the p38 kinase activation loop. nih.gov Once activated, p38 MAPK can translocate to the nucleus or act on cytoplasmic targets to phosphorylate a wide array of downstream substrates. mdpi.com These substrates include other protein kinases (like MAPKAPK2) and numerous transcription factors (such as ATF2, p53, and CREB), which in turn regulate gene expression. aacrjournals.orgmdpi.com This signaling cascade governs a multitude of fundamental cellular processes, including proliferation, differentiation, apoptosis (programmed cell death), and, most notably, inflammation. aacrjournals.orgselleckchem.com Given its pivotal role in mediating the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins, the p38 MAPK pathway has emerged as a significant therapeutic target for a range of diseases. aacrjournals.orgstemcell.com
Rationale for p38 MAPK Inhibition in Disease Pathophysiology Research
The central role of p38 MAPK in regulating inflammatory responses provides a strong rationale for its inhibition in the study of numerous pathological conditions. Dysregulation of the p38 MAPK pathway has been implicated in a wide spectrum of diseases characterized by chronic or acute inflammation. In preclinical models of inflammatory diseases such as rheumatoid arthritis, p38 MAPK inhibitors have been shown to be anti-inflammatory. stemcell.comnih.gov The pathway's involvement extends to neurodegenerative diseases like Alzheimer's and Parkinson's disease, where it contributes to neuroinflammation. researchgate.net
In the context of oncology, p38α MAPK is frequently activated in cancer cells in response to environmental factors and therapeutic agents. nih.gov This activation can promote tumor growth, invasion, and metastasis by regulating the production of cytokines within the tumor microenvironment that support angiogenesis and cell survival. nih.gov Consequently, inhibiting p38 MAPK is being investigated as a strategy to alter the tumor microenvironment and combat cancer progression. The pathway is also associated with the pathophysiology of chronic pain, adverse pregnancy outcomes, and cardiovascular conditions like heart failure, making it a target of broad interest in disease research. nih.gov
Contextualization of LY2228820 as a Selective p38 MAPK Inhibitor in Academic Investigations
LY2228820, also known as Ralimetinib, is a trisubstituted imidazole (B134444) derivative identified in preclinical research as a potent and selective, ATP-competitive inhibitor of the p38α and p38β MAPK isoforms. nih.govstemcell.com Its selectivity is a key feature, as it allows researchers to probe the specific roles of the α and β isoforms in cellular processes. In biochemical assays, LY2228820 demonstrates high potency against its targets. nih.govstemcell.com
Table 1: In Vitro Inhibitory Activity of LY2228820
| Target/Assay | Cell Line | IC₅₀ Value |
|---|---|---|
| p38α MAPK (cell-free) | N/A | 5.3 nM nih.gov |
| p38β MAPK (cell-free) | N/A | 3.2 nM nih.gov |
| p-MK2 Inhibition | RAW264.7 Macrophages | 35.3 nM nih.gov |
In cell-based functional assays, LY2228820 effectively inhibits the phosphorylation of downstream p38 MAPK substrates, such as MAPKAP-K2 (MK2), without affecting other major kinase pathways like JNK or ERK at similar concentrations. nih.gov This demonstrates its selectivity within the complex network of cellular signaling.
Preclinical investigations in various animal models have underscored its potential activity. LY2228820 has shown the ability to produce significant tumor growth delay in xenograft models of several cancers, including melanoma, non-small cell lung cancer, and ovarian cancer. nih.gov It has also been studied for its effects on angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth. researchgate.net Research indicates that LY2228820 can reduce endothelial cord formation both in vitro and in vivo, suggesting an anti-angiogenic effect. researchgate.net While the majority of literature characterizes LY2228820 as a p38 MAPK inhibitor, it is noteworthy that a 2023 report has suggested it may also act as an inhibitor of the epidermal growth factor receptor (EGFR).
Table 2: Preclinical In Vivo Efficacy of LY2228820
| Cancer Model | Animal Model | Key Finding |
|---|---|---|
| B16-F10 Melanoma | Mouse | Dose-dependent inhibition of tumor phospho-MK2 nih.gov |
| A549 NSCLC | Mouse | Significant tumor growth inhibition |
| A2780 Ovarian | Mouse | Significant tumor growth inhibition |
Significance of Deuterated LY 2228820-d9 in Advanced Research Methodologies
While specific research publications detailing the synthesis and application of this compound are not prevalent in publicly accessible literature, the rationale for its creation lies in established and powerful research methodologies. The process of deuteration, where one or more hydrogen atoms in a molecule are replaced by their stable heavy isotope, deuterium, is a critical tool in modern drug discovery and development.
The primary application for a deuterated compound like this compound is as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). nih.govresearchgate.net In these studies, a known quantity of the deuterated standard is added to a biological sample (e.g., plasma or tissue). Because the deuterated version is chemically almost identical to the non-deuterated analyte (LY2228820), it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. mdpi.com However, due to its higher mass, it can be distinguished from the parent compound by the detector. researchgate.net This allows this compound to serve as a precise reference point to correct for variations in sample processing and instrument response, thereby ensuring highly accurate and reliable quantification of LY2228820 in complex biological matrices. nih.govmdpi.com
Properties
Molecular Formula |
C₂₆H₂₈D₉FN₆O₆S₂ |
|---|---|
Molecular Weight |
621.79 |
Synonyms |
5-[2-(1,1-Dimethylethyl-d9)-5-(4-fluorophenyl)-1H-imidazol-4-yl]-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine Dimethanesulfonate; |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Ly2228820
Investigation of Mechanism of Action and ATP-Competitive Inhibition of p38 MAPK Isoforms (α and β)
LY2228820 is a potent and highly selective, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK) α and β isoforms. nih.govstemcell.commedchemexpress.com The compound, a trisubstituted imidazole (B134444) derivative, exerts its inhibitory effect by binding to the ATP pocket of p38α MAPK. researchgate.net This binding is facilitated by the formation of two hydrogen bonds between the amino aza-benzimidazole moiety of LY2228820 and the hinge backbone of the kinase. researchgate.net By occupying the ATP-binding site, LY2228820 prevents the phosphorylation of p38 MAPK substrates, thereby blocking its signaling activity. nih.govcancer.gov
In vitro studies have demonstrated the high potency of LY2228820, with IC50 values of 5.3 nM and 3.2 nM for the α and β isoforms of p38 MAPK, respectively. nih.govstemcell.commedchemexpress.commedchemexpress.comapexbt.com
Table 1: In Vitro Inhibitory Activity of LY2228820
| Target | IC50 (nM) |
|---|---|
| p38α MAPK | 5.3 |
| p38β MAPK | 3.2 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Elucidation of Downstream Signaling Pathways and Substrate Phosphorylation (e.g., MAPKAP-K2)
The activation of p38 MAPK initiates a signaling cascade that involves the phosphorylation of several downstream substrates. nih.gov A primary and well-characterized substrate is MAPK-activated protein kinase 2 (MAPKAP-K2 or MK2). nih.gov Upon activation by p38 MAPK, MK2 phosphorylates various proteins, including heat shock protein 27 (HSP27). apexbt.com
Treatment with LY2228820 has been shown to potently and selectively inhibit the phosphorylation of MK2 at the Thr334 residue in various cell models, without affecting the phosphorylation status of p38 MAPK itself, or other kinases such as JNK and ERK1/2. nih.govmedchemexpress.commedchemexpress.com This specific inhibition of downstream substrate phosphorylation serves as a key indicator of the compound's targeted mechanism of action. For instance, in anisomycin-stimulated HeLa cells, LY2228820 inhibited MK2 phosphorylation at a concentration of 9.8 nmol/L. nih.gov Similarly, in anisomycin-induced mouse RAW264.7 macrophages, the IC50 for MK2 phosphorylation inhibition was 35.3 nmol/L. nih.gov
Analysis of Cellular Responses to LY2228820 Treatment in Diverse Cell Lineages
The inhibition of the p38 MAPK pathway by LY2228820 elicits a range of cellular responses across different cell types, primarily linked to inflammation, angiogenesis, and cell survival.
In immune cells, such as macrophages, LY2228820 has been shown to reduce the secretion of pro-inflammatory cytokines. nih.gov For example, it inhibited the secretion of TNF-α from lipopolysaccharide/IFN-γ-stimulated macrophages with an IC50 of 6.3 nmol/L. nih.gov The p38 MAPK pathway is known to regulate the production of various cytokines including interleukin-1β (IL-1β), IL-6, and CXCL8 (IL-8). nih.gov
In the context of cancer, LY2228820 has demonstrated effects on both tumor cells and the tumor microenvironment. It has been shown to reduce the secretion of pro-angiogenic factors like vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), epidermal growth factor (EGF), and IL-6 from various tumor cell lines, including U-87 MG glioma, A-2780 and SK-OV-3 ovarian cancer, and PC-3 prostate cancer cells. nih.gov This leads to a reduction in endothelial cord formation, a key process in angiogenesis. nih.govnih.gov
Furthermore, in multiple myeloma (MM) cells, LY2228820 has been observed to enhance the cytotoxic effects of other chemotherapeutic agents like bortezomib (B1684674) by reducing the phosphorylation of HSP27. apexbt.com It also inhibits the secretion of IL-6 and macrophage inflammatory protein-1α (MIP-1α) in bone marrow stromal cells and inhibits osteoclastogenesis. apexbt.comselleckchem.com
Table 2: Cellular Activity of LY2228820 in Different Cell Lines
| Cell Line | Assay | Effect | IC50 / Concentration |
|---|---|---|---|
| Mouse RAW264.7 Macrophages | Inhibition of MK2 phosphorylation | Potent inhibition | 35.3 nM |
| Mouse Peritoneal Macrophages | Inhibition of TNF-α secretion | Potent inhibition | 6.3 nM |
| HeLa (Cervical Carcinoma) | Inhibition of MK2 phosphorylation | Inhibition observed | 9.8 nM |
| U-87 MG, A-2780, SK-OV-3, PC-3 (Tumor cell lines) | Inhibition of pro-angiogenic cytokine secretion | Significant reduction | Not specified |
Profiling of Specificity and Selectivity Against Other Kinases and Signaling Molecules
A critical aspect of a targeted inhibitor is its selectivity for the intended target over other related molecules, which minimizes off-target effects. LY2228820 has demonstrated high selectivity for the α and β isoforms of p38 MAPK. nih.gov
In a broad kinase profiling study, LY2228820 showed over 1,000-fold selectivity for p38α MAPK compared to 178 other kinases. Within the MAPK family, it was found to be more than 1,000-fold more selective for p38α versus p38δ, p38γ, ERK1, and ERK2. drugbank.com The selectivity over other stress-activated protein kinases was also notable, with a more than 50-fold selectivity for p38α versus JNK1, 30-fold versus JNK3, and 15-fold versus JNK2. drugbank.com
Furthermore, in cellular assays, treatment with LY2228820 at concentrations up to 10 μmol/L did not alter the phosphorylation of JNK, ERK1/2, c-Jun, ATF2, or c-Myc, further confirming its specificity for the p38 MAPK pathway. nih.govmedchemexpress.commedchemexpress.com However, it is noteworthy that some recent research has suggested that the anticancer activity of Ralimetinib (LY2228820) may also be influenced by the inhibition of the epidermal growth factor receptor (EGFR). wikipedia.org
Preclinical Research Methodologies and Model Systems
Application of In Vitro Cell-Based Assays for Compound Characterization
In vitro assays have been fundamental in elucidating the cellular and molecular mechanisms of LY2228820. As an ATP-competitive inhibitor, it selectively targets the α and β isoforms of p38 MAPK. aacrjournals.org This inhibition prevents the phosphorylation of downstream substrates like MAPK-activated protein kinase 2 (MK2), which in turn modulates the production of inflammatory cytokines and other cellular processes involved in tumor growth and survival. cancer.govnih.gov
Table 1: In Vitro Activity of LY2228820 in Cellular Assays This table is interactive. You can sort and filter the data.
| Cell Line | Assay Type | Target Pathway/Molecule | Stimulant | Result (IC₅₀) | Finding | Reference |
|---|---|---|---|---|---|---|
| HeLa | MK2 Phosphorylation | p38 MAPK/MK2 | TNF-α | 8.1 nM | Potent inhibition of a key downstream effector of p38 MAPK. | aacrjournals.org |
| HeLa | MK2 Phosphorylation | p38 MAPK/MK2 | Anisomycin | 9.8 nM | Demonstrated potent and selective inhibition of MK2 phosphorylation. | nih.govaacrjournals.org |
| RAW264.7 Macrophages | MK2 Phosphorylation | p38 MAPK/MK2 | Anisomycin | 35.3 nM | Confirmed potent inhibition of p38 MAPK activity in immune cells. | aacrjournals.orgnih.govaacrjournals.org |
| Murine Peritoneal Macrophages | TNF-α Formation | p38 MAPK/Cytokine Production | LPS | 5.2 nM | Showed strong inhibition of inflammatory cytokine production. | selleckchem.com |
| Macrophages (LPS/IFN-γ stimulated) | TNF-α Secretion | p38 MAPK/Cytokine Production | LPS/IFN-γ | 6.3 nM | Effective reduction of key inflammatory cytokine secretion. | aacrjournals.orgnih.gov |
Flow cytometry analyses have been instrumental in revealing the effects of LY2228820 on the cell cycle and apoptosis. selleckchem.comnih.gov In drug-resistant cancer cells, the combination of LY2228820 with anti-microtubule agents like paclitaxel (B517696) or vinorelbine (B1196246) resulted in a significant increase in the percentage of cells arrested in the G2/M phase of the cell cycle. nih.gov For example, co-administration with paclitaxel increased the G2/M population from approximately 20% to 78%. nih.gov
Furthermore, these combination treatments markedly induced apoptosis. nih.gov Annexin V/propidium iodide staining assays showed that while paclitaxel alone induced apoptosis in about 6% of cells, combining it with LY2228820 elevated the apoptotic cell population to over 21%. nih.gov This synergistic effect is linked to the inhibition of the p38-HSP27 signaling axis, leading to mitochondrial instability and the activation of mitochondrial death pathways. nih.gov
The role of LY2228820 in modulating inflammatory pathways has been extensively studied in macrophage and other immune cell lines. The p38 MAPK pathway is a critical regulator of the production of pro-inflammatory and pro-angiogenic cytokines. nih.govnih.gov In the murine macrophage cell line RAW264.7, LY2228820 potently inhibited the phosphorylation of MK2. nih.govaacrjournals.org
Crucially, LY2228820 was shown to significantly reduce the secretion of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and CXCL8 (IL-8) from stimulated macrophages. aacrjournals.orgnih.gov For instance, it inhibited TNF-α secretion from lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated macrophages with an IC₅₀ value of 6.3 nM. aacrjournals.orgnih.gov This activity is significant as these cytokines are known to support tumor growth, invasion, and angiogenesis within the tumor microenvironment. nih.govnih.gov
Utilization of In Vivo Animal Models for Investigating Biological Activity
In vivo animal models have been indispensable for confirming the anti-tumor activity of LY2228820 in a complex biological system, bridging the gap between in vitro findings and potential clinical application. nih.gov
To evaluate the direct effect of LY2228820 on human tumors, numerous xenograft models have been established by implanting human cancer cell lines into immunodeficient mice, such as nude mice. nih.govnih.gov These models lack a functional adaptive immune system, allowing the growth of human tumors. criver.com LY2228820 demonstrated significant, dose-dependent tumor growth delay across a wide array of xenograft models. aacrjournals.orgnih.gov
This anti-tumor activity was observed in models of non-small cell lung cancer (A549), ovarian cancer (A2780), glioma (U-87MG), breast cancer (MDA-MB-468), and multiple myeloma (OPM-2). aacrjournals.orgresearchgate.netresearchgate.net For example, in the U-87MG glioma model, treatment with LY2228820 led to a complete attenuation of tumor growth during the treatment period. aacrjournals.org In the A2780 ovarian cancer model, tumor growth was inhibited by 72%, and by 60% in the MDA-MB-468 breast cancer model. aacrjournals.org These studies confirmed the compound's efficacy against various human tumor types in vivo. aacrjournals.orgaacrjournals.org
Table 2: Efficacy of LY2228820 in Human Cancer Xenograft Models This table is interactive. You can sort and filter the data.
| Tumor Model (Cell Line) | Cancer Type | Mouse Strain | Finding | Reference |
|---|---|---|---|---|
| A549 | Non-Small Cell Lung | Nude | Significant tumor growth inhibition. | aacrjournals.orgresearchgate.net |
| A2780 | Ovarian | Nude | 72% tumor growth inhibition. | aacrjournals.org |
| U-87MG | Glioma | Nude | Complete attenuation of tumor growth during treatment. | aacrjournals.org |
| OPM-2 | Myeloma | Nude | 42% tumor growth inhibition. | aacrjournals.org |
To investigate the effects of LY2228820 within a fully competent immune system, syngeneic mouse models are employed. criver.comchampionsoncology.com In these models, murine cancer cells are implanted into mice of the same genetic background, preserving the natural interactions between the tumor and the host immune system. criver.comnih.gov
Models for Studying Angiogenesis Inhibition
The anti-angiogenic potential of LY2228820 has been assessed using both in vitro and in vivo model systems that replicate various stages of blood vessel formation. nih.govnih.gov These models have been instrumental in elucidating the role of the p38 MAPK pathway in angiogenesis and the efficacy of its inhibition by LY2228820.
In Vitro Models: An established in vitro co-culture endothelial cord formation assay, which serves as a surrogate for angiogenesis, was a primary model used in these studies. nih.govresearchgate.netaacrjournals.org This system typically involves the co-culture of adipose-derived stem cells (ADSCs) and endothelial colony-forming cells (ECFCs) on a Matrigel™ matrix. nih.gov In this model, the inhibition of p38 MAPK by LY2228820 resulted in a significant decrease in endothelial cord formation induced by various growth factors, including Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), Epidermal Growth Factor (EGF), and Interleukin-6 (IL-6). nih.govaacrjournals.org
The effect was even more pronounced in inhibiting cord formation driven by tumor-conditioned media from a range of cancer cell lines. nih.govnih.govaacrjournals.org To confirm that the observed effects were specifically due to the inhibition of the p38 MAPK pathway, similar results were achieved using shRNA to knock down p38α and its downstream effectors, MAPKAPK-2 (MK2) and HSP27. nih.govnih.gov
In Vivo Models: To assess the impact on functional neoangiogenesis in vivo, researchers employed two key models. The first was a Matrigel™ plug assay, where a Matrigel™ solution mixed with pro-angiogenic factors is injected subcutaneously into mice. nih.gov Treatment with LY2228820 led to a significant reduction in hemoglobin content within the plugs, a direct measure of functional blood vessel formation. nih.govnih.govaacrjournals.org This model also revealed that inhibition of p38 MAPK correlated with decreased pericyte coverage of the newly formed vessels. aacrjournals.org
The second model was a mouse ear angiogenesis assay, where VEGF-A was used to stimulate vascularization. nih.govnih.gov Administration of LY2228820 effectively decreased this VEGF-A-stimulated vascular growth, further substantiating its anti-angiogenic activity in vivo. nih.govnih.gov
| Model Type | Specific Model | Key Findings with LY2228820 | References |
|---|---|---|---|
| In Vitro | Co-culture Endothelial Cord Formation Assay (ADSCs/ECFCs) | Significant decrease in growth factor-induced (VEGF, bFGF, EGF, IL-6) and tumor-driven cord formation. | nih.gov, nih.gov, aacrjournals.org |
| In Vivo | Matrigel™ Plug Assay | Reduced hemoglobin content, indicating decreased functional neoangiogenesis; decreased pericyte coverage. | nih.gov, nih.gov, aacrjournals.org |
| In Vivo | Mouse Ear Vascularization Model | Decreased VEGF-A-stimulated vascularization. | nih.gov, nih.gov |
Studies on the Modulation of the Tumor Microenvironment and Cytokine Regulation
The tumor microenvironment (TME) is a complex ecosystem of tumor cells, stromal cells, immune cells, and the extracellular matrix that plays a critical role in cancer progression. scienceopen.commdpi.com The p38 MAPK pathway is a key regulator of the aberrant interactions between a tumor and its supportive microenvironment. aacrjournals.orgaacrjournals.org Activation of p38 MAPK within the TME triggers the production of cytokines that foster tumor growth, invasion, and metastasis. aacrjournals.org
Preclinical studies demonstrate that LY2228820 exerts its effects by modulating this complex environment. aacrjournals.org The compound's impact is not limited to the tumor cells themselves but also extends to the stromal cells, affecting the critical paracrine signaling that supports the tumor. nih.gov By inhibiting p38α MAPK, LY2228820 can disrupt these supportive interactions. nih.govaacrjournals.org
A significant mechanism through which LY2228820 modulates the TME is by regulating cytokine production. nih.govnih.gov Research has shown that inhibiting p38 MAPK in tumor cells leads to a marked decrease in the secretion of a variety of pro-angiogenic and pro-inflammatory cytokines. nih.govaacrjournals.org These include VEGF, bFGF, EGF, IL-6, IL-8 (also known as CXCL8), and angiogenin. nih.govaacrjournals.org This reduction in cytokine secretion from tumor and/or stromal cells contributes directly to the compound's anti-angiogenic effects. nih.gov
Further studies have shown that LY2228820 also reduces the secretion of Tumor Necrosis Factor-alpha (TNF-α) from macrophages and can inhibit the production of Interleukin-1β (IL-1β). aacrjournals.orgnih.gov In the context of multiple myeloma, LY2228820 was found to inhibit the secretion of IL-6 and Macrophage Inflammatory Protein-1 alpha (MIP-1α) from bone marrow stromal cells. selleckchem.com This broad impact on cytokine regulation highlights the compound's ability to alter the tumor microenvironment, making it less hospitable for tumor growth and progression. aacrjournals.orgaacrjournals.org
| Cytokine/Factor | Effect of LY2228820 | Cell/Model System | References |
|---|---|---|---|
| VEGF | Decreased Secretion | Tumor Cells | nih.gov, aacrjournals.org |
| bFGF | Decreased Secretion | Tumor & Stromal Cells | nih.gov, nih.gov |
| EGF | Decreased Secretion | Tumor & Stromal Cells | nih.gov, aacrjournals.org |
| IL-6 | Decreased Secretion | Tumor Cells, Bone Marrow Stromal Cells | nih.gov, aacrjournals.org, selleckchem.com |
| IL-8 (CXCL8) | Decreased Secretion | Tumor Cells | nih.gov, nih.gov, aacrjournals.org |
| TNF-α | Decreased Secretion | Macrophages | aacrjournals.org, nih.gov |
| Angiogenin | Decreased Secretion | Tumor Cells | nih.gov |
| IL-1β | Inhibited Production | General (p38 MAPK pathway) | nih.gov |
| MIP-1α | Inhibited Secretion | Bone Marrow Stromal Cells | selleckchem.com |
Investigating Resistance Mechanisms and Combination Therapeutic Strategies
Exploration of Intrinsic and Acquired Resistance Mechanisms to p38 MAPK Inhibition
Resistance to cancer therapies can be either intrinsic (pre-existing) or acquired (developing after exposure to a drug). Understanding these resistance mechanisms is crucial for optimizing the clinical application of p38 MAPK inhibitors like LY2228820.
The p38 MAPK pathway itself is a central player in multidrug resistance (MDR). spandidos-publications.com In some cancer cell lines, such as in gastric cancer, increased levels of phosphorylated p38-MAPK have been associated with resistance to conventional chemotherapy. nih.gov This resistance is partly mediated by the upregulation of the MDR1 gene, which encodes the drug efflux pump P-glycoprotein (P-gp). nih.gov Consequently, inhibiting the p38-MAPK pathway can actually increase the sensitivity of cancer cells to certain chemotherapies. spandidos-publications.comnih.gov
However, cancer cells can also exhibit resistance to p38 inhibitors themselves.
Intrinsic Resistance: Studies in acute myeloid leukemia (AML) have shown that mature AML cells, which have a more active stress response pathway involving p38, are paradoxically more resistant to p38 inhibitors like Ralimetinib. larvol.com This suggests that in some biological contexts, a highly activated pathway may possess feedback loops or redundant signaling that bypasses the effects of the inhibitor.
Acquired Resistance and Target Re-evaluation: A significant recent discovery has challenged the long-held mechanism of action for Ralimetinib's anticancer effects. Research published in 2023 demonstrated that the anticancer activity of Ralimetinib may be driven by the inhibition of the Epidermal Growth Factor Receptor (EGFR), a target against which the compound is significantly less potent than p38 MAPK. guidetopharmacology.orgwikipedia.org This study found that the EGFR T790M "gatekeeper" mutation, a known mechanism of resistance to other EGFR inhibitors, also confers resistance to Ralimetinib. guidetopharmacology.org Crucially, the sensitivity of cancer cells to Ralimetinib was not lost when the genes for p38α and p38β were knocked out, providing strong evidence for an off-target-driven therapeutic effect. guidetopharmacology.org This finding reframes the understanding of acquired resistance to Ralimetinib, suggesting it may develop through mutations in EGFR rather than in the p38 MAPK pathway.
Preclinical Rationale and Mechanistic Basis for Combination Therapies
The observation that many cytotoxic agents and environmental stressors activate the p38 MAPK pathway as a pro-survival response provides a strong rationale for combination therapy. aacrjournals.orgaacrjournals.orgclinicaltrials.gov By inhibiting this survival pathway with LY2228820, cancer cells can be rendered more vulnerable to the primary therapeutic agent.
Synergy with Conventional Chemotherapeutic Agents (e.g., DNA alkylators, anti-microtubule agents, proteasome inhibitors)
Preclinical studies have demonstrated that LY2228820 acts synergistically with several classes of conventional chemotherapy.
DNA Alkylating Agents: In preclinical models of glioblastoma, LY2228820 shows synergistic tumor growth inhibition when combined with DNA alkylating agents like temozolomide (B1682018) and bis-chloroethylnitrosourea. researchgate.netaacrjournals.org This combination has also been explored in clinical trials for newly diagnosed glioblastoma, where Ralimetinib was added to the standard regimen of radiotherapy and temozolomide. clinicaltrials.govnih.gov
Anti-Microtubule Agents: LY2228820 induces significant synergistic anticancer effects when combined with anti-microtubule agents such as paclitaxel (B517696) and vinorelbine (B1196246). nih.govnih.gov This effect was observed in multidrug-resistant (MDR) cancer cells, where co-administration led to enhanced cytotoxicity, G2/M cell cycle arrest, and apoptosis, compared to either drug used alone. nih.govnih.gov
Proteasome Inhibitors: The efficacy of the proteasome inhibitor bortezomib (B1684674) is enhanced by LY2228820 in multiple myeloma models. researchgate.netaacrjournals.org Treatment with bortezomib is known to upregulate the p38 MAPK pathway, which is thought to be a mechanism that reduces bortezomib-induced apoptosis. aacrjournals.org Co-administration of LY2228820 blocks this survival signal, thereby increasing the cytotoxic effects of the proteasome inhibitor. aacrjournals.orgmedchemexpress.com
Table 1: Preclinical Synergy of LY2228820 with Conventional Chemotherapeutics
| Combination Agent Class | Specific Agent(s) | Cancer Model | Key Findings | Citations |
|---|---|---|---|---|
| DNA Alkylators | Temozolomide, bis-chloroethylnitrosourea | Glioblastoma (U-87 MG xenograft) | Synergistic tumor growth delay. | aacrjournals.org, researchgate.net |
| Anti-Microtubule Agents | Paclitaxel, Vinorelbine | Multidrug-Resistant Breast Cancer (Bads-200 cells) | Remarkable enhancement of cytotoxicity; IC50 of paclitaxel decreased from 1501 nM to 420.7 nM. | nih.gov |
| Proteasome Inhibitors | Bortezomib | Multiple Myeloma (OPM-2 xenograft, various cell lines) | Enhanced cytolethal effects and apoptosis. | aacrjournals.org, researchgate.net, medchemexpress.com |
Combinations with Other Targeted Small Molecule Inhibitors
LY2228820 has also been evaluated in combination with other targeted therapies to overcome resistance or achieve synthetic lethality.
Hormone Therapy: Activation of the p38 MAPK pathway has been identified as a mechanism of resistance to endocrine therapies like tamoxifen (B1202) in hormone receptor-positive breast cancer. aacrjournals.orgresearchgate.net This provided the basis for a Phase I clinical trial combining LY2228820 with tamoxifen for patients with metastatic breast cancer that was refractory to aromatase inhibitors. aacrjournals.orgnih.gov
Other Kinase Inhibitors: A synthetic lethal effect was reported when Ralimetinib was used in combination with the MEK1 inhibitor trametinib (B1684009) in colorectal cancer models. larvol.com Furthermore, in models of renal cancer, combining LY2228820 with the multi-kinase inhibitor sunitinib (B231) resulted in a potentiation of sunitinib's anti-tumor activity. nih.gov
Table 2: Preclinical and Clinical Combinations of LY2228820 with Targeted Inhibitors
| Combination Agent | Cancer Model | Rationale / Key Finding | Citations |
|---|---|---|---|
| Tamoxifen | Hormone Receptor-Positive Metastatic Breast Cancer | Overcoming endocrine resistance linked to p38 MAPK activation. | aacrjournals.org, nih.gov, researchgate.net |
| Trametinib (MEK1 Inhibitor) | Colorectal Cancer | Synthetic lethality effect. | larvol.com |
| Sunitinib (Multi-kinase Inhibitor) | Renal Tumor Models | Potentiation of sunitinib's antiangiogenic activity. | nih.gov |
Molecular Mechanisms Underlying Enhanced Efficacy in Combined Modalities
The synergistic effects of LY2228820 in combination therapies are underpinned by distinct molecular mechanisms.
A primary mechanism is the abrogation of stress-induced survival signaling . Cytotoxic agents like DNA alkylators and proteasome inhibitors cause cellular stress, which activates the p38 MAPK pathway as a pro-survival response. researchgate.netaacrjournals.org This activation can dampen the intended apoptotic effect of the chemotherapy. LY2228820 directly counteracts this by inhibiting p38 MAPK, thereby preventing the phosphorylation of downstream effectors and amplifying the cytotoxic signal. cancer.govresearchgate.net
In the case of anti-microtubule agents , the synergy is mediated through the p38/HSP27 signaling axis. nih.gov LY2228820 inhibits the phosphorylation of Heat Shock Protein 27 (HSP27), a downstream target of p38. nih.gov Phosphorylated HSP27 normally provides a protective response against the cellular stress caused by anti-microtubule drugs. By blocking this protective mechanism, LY2228820 leads to mitochondrial instability and an increase in apoptosis in cancer cells treated with agents like paclitaxel. nih.gov This mechanism is notably independent of the P-glycoprotein drug efflux pump. nih.govnih.gov
When combined with anti-angiogenic agents like sunitinib , LY2228820 appears to work by modulating the tumor microenvironment. nih.gov The combination therapy led to a decrease in the number of pericytes associated with tumor blood vessels. nih.gov This may make the endothelial cells more susceptible to the anti-angiogenic effects of sunitinib. nih.gov Additionally, LY2228820 itself reduces the secretion of pro-angiogenic cytokines such as VEGF, IL-6, and IL-8 from both tumor and stromal cells, further contributing to an anti-angiogenic environment. nih.govnih.gov
Table 3: Summary of Molecular Mechanisms in LY2228820 Combination Therapies
| Combination Class | Underlying Molecular Mechanism | Key Downstream Effectors | Citations |
|---|---|---|---|
| Chemotherapy (General) | Abrogation of stress-induced pro-survival signaling. | p38 MAPK | aacrjournals.org, researchgate.net |
| Anti-Microtubule Agents | Inhibition of the p38-HSP27 protective response, leading to mitochondrial instability. | p-HSP27 | nih.gov, nih.gov |
| Anti-Angiogenic Agents | Decreased pericyte coverage of tumor vessels; reduced secretion of pro-angiogenic cytokines. | VEGF, IL-6, IL-8 | nih.gov, nih.gov |
Structure Activity Relationship Sar and Compound Development
Principles of Design and Optimization of Trisubstituted Imidazole (B134444) Derivatives as p38 MAPK Inhibitors
Trisubstituted imidazole scaffolds are a well-established class of compounds that act as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. nih.govresearchgate.net These synthetic compounds function as ATP-competitive inhibitors, binding to the adenosine (B11128) 5'-triphosphate (ATP) pocket of the p38 kinase to block its activity. nih.govnih.gov The design of these inhibitors is based on a specific pharmacophore model with key substitutions at the C2, C4, and C5 positions of the central imidazole ring. researchgate.netnih.gov
Key design principles for this class include:
C4-Position Substitution : A 4-fluorophenyl group at this position is a common and critical feature. This group occupies a primary hydrophobic pocket (Pocket I) within the ATP-binding site near the gatekeeper residue Thr106, contributing significantly to binding affinity. aacrjournals.orgnih.gov
C5-Position Substitution : The substituent at the C5 position, typically a pyridine (B92270) or pyrimidine (B1678525) ring, interacts with the hinge region of the kinase, which links the N- and C-terminal lobes. nih.govingentaconnect.com The replacement of the pyridine ring found in earlier inhibitors (like SB203580) with a pyrimidine ring was found to improve both inhibitory activity and selectivity for p38 over other kinases. nih.govingentaconnect.com
C2-Position Substitution : Modifications at the C2 position are crucial for achieving high potency and selectivity. This substituent can occupy a secondary hydrophobic pocket (Pocket II), a region not utilized by the natural substrate, ATP. nih.gov Exploiting this pocket is a key strategy to gain higher potency and selectivity compared to reference compounds. nih.govingentaconnect.com
A variety of substitutions at the N1, C2, C4, and C5 positions of the imidazole core have been explored to refine the structure-activity relationships of these inhibitors. researchgate.net
Structural Basis of Target Interaction and Binding Site Analysis (e.g., Co-crystal Structures)
The precise binding mode of LY2228820 in the ATP-binding site of p38α MAPK has been elucidated through co-crystal structures, providing a detailed understanding of its potent inhibitory activity. aacrjournals.orgresearchgate.net As a trisubstituted imidazole derivative, its interactions are highly specific and optimized. nih.govstemcell.com
The structural analysis reveals several key interactions:
The amino aza-benzimidazole moiety, an extended group at the C5 position, forms two critical hydrogen bonds with the backbone of the kinase's hinge region. aacrjournals.orgresearchgate.netresearchgate.net This interaction anchors the inhibitor firmly in place.
The 4-fluorophenyl group at the C4 position is buried deep within a hydrophobic pocket near the gatekeeper residue, Thr106. aacrjournals.orgresearchgate.net
The fluorine atom on this phenyl ring engages in a close Bürgi–Dunitz interaction with two backbone carbonyls and also interacts with the side chain of Leu104. aacrjournals.orgresearchgate.netresearchgate.net
Compared to the archetypal inhibitor SB203580, LY2228820 features a more extended group at the C2 position. aacrjournals.orgresearchgate.net This extension causes a conformational shift in the hinge region and a lowering of the P-loop, which creates a smaller, more compact cavity between the N- and C-terminal lobes of the kinase. aacrjournals.orgresearchgate.netresearchgate.net
These specific molecular interactions are summarized in the table below.
| Interacting Moiety of LY2228820 | Interacting Kinase Residue/Region | Type of Interaction |
| Amino aza-benzimidazole | Hinge Region Backbone | 2 Hydrogen Bonds |
| 4-Fluorophenyl Group | Hydrophobic pocket near Thr106 | Van der Waals / Hydrophobic |
| Fluoro Atom | Backbone Carbonyls / Leu104 | Bürgi–Dunitz / Close Contact |
Table generated based on data from published co-crystal structures. aacrjournals.orgresearchgate.netresearchgate.net
Iterative Optimization Strategies for Potency and Selectivity
LY2228820 was identified through an iterative optimization process that began with initial hits from the Eli Lilly and Company compound collection. aacrjournals.org The primary goals of this medicinal chemistry effort were to enhance binding affinity for the p38α MAPK ATP pocket, improve selectivity against a panel of other kinases, and minimize off-target effects such as the inhibition of cytochrome P450 (CYP) enzymes. aacrjournals.orgresearchgate.net
The optimization strategy involved systematic modifications to the trisubstituted imidazole core:
C2-Position Modification : Early recognition of potential CYP enzyme activity associated with the imidazole core prompted the introduction of sterically bulky groups at the C-2 position. aacrjournals.org The inclusion of a difluoroaryl group and a tert-butyl moiety in the final structure of LY2228820 successfully mitigated this issue while enhancing potency. aacrjournals.org
This iterative process resulted in a highly potent and selective inhibitor. LY2228820 is a potent inhibitor of the α- and β-isoforms of p38 MAPK. nih.govaacrjournals.org The compound also demonstrated excellent activity in cell-based functional assays, effectively blocking the phosphorylation of the p38 substrate MK2 and reducing the secretion of inflammatory cytokines like TNF-α. nih.govaacrjournals.org Crucially, this optimization conferred high selectivity; LY2228820 showed no significant changes in the phosphorylation of other key kinases such as JNK, ERK1/2, or their substrates, even at high concentrations. nih.govaacrjournals.org
| Assay Type | Target/Process | Result (IC₅₀) |
| In Vitro Kinase Assay | p38α MAPK | 5.3 nM |
| In Vitro Kinase Assay | p38β MAPK | 3.2 nM |
| Cell-Based Assay | TNF-α Secretion (macrophages) | 6.3 nM |
| Cell-Based Assay | MK2 Phosphorylation (macrophages) | 35.3 nM |
Table of inhibitory concentrations (IC₅₀) demonstrating the potency of LY2228820. nih.govaacrjournals.org
Advanced Research Approaches and Future Directions
Application of Systems Biology and Omics-based Methodologies
Systems biology, which integrates computational and experimental techniques, provides a holistic view of the cellular response to p38 MAPK inhibition by LY2228820. nih.gov By analyzing the intricate network of interactions, researchers can move beyond a linear understanding of the pathway to a more comprehensive model of its function in disease.
Phosphoproteomic Time-Series Analysis to Elucidate Signaling Networks
Phosphoproteomics, the large-scale study of protein phosphorylation, is a powerful tool for mapping the signaling cascades affected by kinase inhibitors like LY2228820. A time-series analysis, where the phosphoproteome is analyzed at multiple time points after drug administration, can reveal the dynamic nature of cellular signaling networks.
Upon inhibition of p38 MAPK by LY2228820, the phosphorylation status of its direct and indirect substrates changes over time. Key substrates include MAPK-activated protein kinase 2 (MK2) and Heat Shock Protein 27 (HSP27). nih.govnih.gov A time-series phosphoproteomic study would typically involve:
Stimulation and Inhibition : Treating cells with a stimulus (e.g., stress or a growth factor) to activate the p38 MAPK pathway, followed by treatment with LY2228820. nih.gov
Sample Collection : Collecting cell lysates at various time points (e.g., from minutes to hours) post-treatment.
Phosphopeptide Enrichment and Analysis : Using techniques like mass spectrometry to identify and quantify thousands of phosphorylated peptides, providing a snapshot of the signaling network's activity at each time point. nih.gov
This approach allows researchers to observe the immediate downstream effects of p38 inhibition (e.g., dephosphorylation of MK2) and the subsequent, slower-acting feedback loops and pathway crosstalk that are activated as the cell adapts to the inhibitor. nih.govnih.gov Such studies can uncover novel substrates and previously unknown connections to other signaling pathways, offering a detailed map of the cellular response to LY2228820.
Gene Expression Profiling in Response to LY2228820
Gene expression profiling provides insight into the transcriptional changes induced by LY2228820, revealing how p38 MAPK inhibition alters cellular programs. Studies have profiled the gene expression of cancer cell lines to understand the mechanisms of action and potential resistance to LY2228820.
For instance, research on multidrug-resistant cancer cells showed that while LY2228820 did not significantly alter the expression of the P-glycoprotein (P-gp) drug efflux pump, it did induce synergistic anti-cancer effects when combined with anti-microtubule agents. researchgate.net Gene expression profiling of resistant cell variants identified a transcriptomic signature associated with cell adhesion, cell-to-cell signaling, and cell cycle regulation, suggesting these as potential mechanisms of acquired resistance or sensitivity. researchgate.net These findings highlight how gene expression analysis can uncover the broader cellular impact of LY2228820 beyond its immediate kinase targets.
Identification and Validation of Preclinical Pharmacodynamic Biomarkers for Target Engagement
For the clinical development of a targeted therapy like LY2228820, it is crucial to have reliable pharmacodynamic (PD) biomarkers to confirm that the drug is engaging its target in patients. An ideal PD biomarker provides evidence of the biological activity of the drug and can help guide dose selection.
The primary pharmacodynamic biomarker identified for LY2228820 is the phosphorylation level of its direct downstream substrate, MAPKAP-K2 (MK2). aacrjournals.orgnih.gov Since LY2228820 is an ATP-competitive inhibitor, it blocks the kinase activity of p38 MAPK without affecting the phosphorylation of p38 itself. nih.govnih.gov Therefore, measuring the reduction in phosphorylated MK2 (p-MK2) serves as a direct and reliable indicator of target engagement.
In a first-in-human Phase I study, intracellular levels of pMAPKAP-K2 were measured in peripheral blood mononuclear cells (PBMCs) from patients. aacrjournals.orgnih.gov The results demonstrated a clear relationship between the plasma concentration of LY2228820 (also known as ralimetinib) and the inhibition of pMAPKAP-K2, confirming target engagement in a clinical setting. aacrjournals.orgnih.gov Other downstream effectors, such as the phosphorylation of HSP27, have also been used as biomarkers in preclinical studies. nih.govnih.gov
Table 1: Preclinical Pharmacodynamic Biomarkers for LY2228820
| Biomarker | Pathway Relationship | Method of Detection | Key Findings |
| Phospho-MAPKAP-K2 (p-MK2) | Direct downstream substrate of p38 MAPK | Western Blot, ELISA, Flow Cytometry | Inhibition of p-MK2 is dose-dependent and correlates with LY2228820 plasma concentration. nih.govaacrjournals.orgnih.gov |
| Phospho-HSP27 (p-HSP27) | Downstream effector of the p38/MK2 axis | Western Blot | LY2228820 inhibits the phosphorylation of HSP27, affecting cellular stress responses and apoptosis. nih.govmedchemexpress.com |
| Cytokine Secretion (e.g., TNF-α, IL-6) | p38 MAPK regulates the production of inflammatory cytokines | ELISA | LY2228820 potently reduces the secretion of cytokines like TNF-α and IL-6 from immune and cancer cells. nih.govnih.gov |
Emerging Research Areas for p38 MAPK Pathway Modulation Beyond Direct Inhibition
While direct, ATP-competitive inhibition of p38 MAPK has been the primary therapeutic strategy, emerging research is exploring more nuanced approaches to modulate this complex pathway. The p38 MAPK pathway is not a simple linear cascade but a complex network with multiple inputs, outputs, and feedback mechanisms. nih.gov Furthermore, different p38 isoforms (α, β, γ, δ) can have distinct, sometimes opposing, biological roles. nih.gov
Future research is likely to focus on several key areas:
Isoform-Specific Inhibition : Developing inhibitors that can selectively target different p38 isoforms to achieve a more refined therapeutic effect and potentially avoid some of the toxicities associated with broader p38 inhibition. nih.gov
Targeting Alternative Activation Pathways : p38 MAPK can be activated through non-canonical pathways, such as via TAB1-mediated autophosphorylation. Strategies aimed at disrupting these specific activation mechanisms could offer a novel way to control p38 activity.
Modulating Downstream Substrates : Instead of inhibiting p38 directly, another approach is to target its key downstream effectors, which may be responsible for specific pathological actions.
Understanding Dual Roles : Research has shown that p38 MAPK can act as both a tumor suppressor and a tumor promoter, depending on the cellular context. nih.govscienceopen.com Future work will need to further dissect these contradictory roles to identify patient populations most likely to benefit from p38 inhibition. For example, its tumor-suppressive functions include inhibiting Ras-induced transformation and promoting cell cycle arrest. nih.gov Conversely, it can promote inflammation, angiogenesis, and invasion, which support tumor progression. nih.govnih.gov
By exploring these advanced research avenues, the scientific community aims to unlock the full therapeutic potential of modulating the p38 MAPK pathway, moving beyond direct inhibition to more sophisticated and targeted interventions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
